molecular formula C19H29NO2 B3049870 Dicyclohexylamine benzoate CAS No. 22355-34-6

Dicyclohexylamine benzoate

Cat. No. B3049870
Key on ui cas rn: 22355-34-6
M. Wt: 303.4 g/mol
InChI Key: QNNPHOLOYSXYNU-UHFFFAOYSA-N
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Patent
US05310818

Procedure details

Similarly, to a solution of 12.2 g (0.1 mol) of benzoic acid dissolved in 100 ml of acetone, 17.7 g (0.1 mol) of dicyclohexylamine was added dropwise. The crystals precipitated were filtered and then dried, and Benzoic acid dicyclohexylamine salt (molar ratio 1:1) of white crystals was obtained in an amount of 26.2 g (yield 90.0%).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:10]1([NH:16][CH:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>CC(C)=O>[CH:17]1([NH:16][CH:10]2[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]2)[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]1.[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
17.7 g
Type
reactant
Smiles
C1(CCCCC1)NC1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystals precipitated
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC1CCCCC1.C(C1=CC=CC=C1)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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